
p-Toluidine
Overview
Description
p-Toluidine (4-methylaniline) is an aromatic amine with the chemical formula C₆H₄(NH₂)(CH₃), featuring a methyl group para to the amino group on the benzene ring. It is widely used as an intermediate in the synthesis of dyes, pigments, pharmaceuticals, and polymers . Key properties include:
- Molecular weight: 107.15 g/mol
- Appearance: Colorless to pale yellow crystalline solid
- Solubility: Slightly soluble in water, soluble in ethanol and ether.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Toluidine can be synthesized through the reduction of p-nitrotoluene . The reduction process typically involves the use of reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation using a metal catalyst like palladium on carbon. The reaction conditions usually require heating and stirring to ensure complete reduction .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar reduction methods. The process involves the catalytic hydrogenation of p-nitrotoluene in the presence of a suitable catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Oxidizing Agents and Products
p-Toluidine reacts with various oxidants under different conditions to form distinct products:
-
Mechanistic Insight :
Oxidation with H₂O₂ in the presence of magnetite-supported nanocrystalline titanium silicalite-1 (M/NTS) proceeds via a nitroso intermediate. This intermediate couples with this compound to form 4,4′-dimethylazobenzene, while partial oxidation yields the azoxy derivative .
Effect of Mole Ratio (this compound:H₂O₂)
Mole Ratio | Conversion (%) | Azo Selectivity (%) | Azoxy Selectivity (%) |
---|---|---|---|
0.25 | 87 | 87 | 13 |
0.75 | 90 | 94 | 6 |
3.00 | 90 | 94 | 6 |
Effect of Catalyst Quantity
Catalyst (g) | Conversion (%) | Azo Selectivity (%) |
---|---|---|
0.05 | 33.7 | 92 |
0.15 | 93 | 94 |
0.25 | 93 | 94 |
Acid-Base Reactions
This compound neutralizes acids exothermically to form water-soluble salts:
This property is exploited in synthesis and purification .
Schiff Base Formation
This compound reacts with salicylaldehyde in ethanol under reflux (glacial acetic acid catalyst) to form a bidentate Schiff base ligand:
Characterization Data :
-
UV-Vis : λ<sub>max</sub> at 320 nm (π→π* transition of conjugated imine) .
-
¹H-NMR : δ 8.3 ppm (imine proton), δ 6.6–7.3 ppm (aromatic protons) .
Biodegradation
-
Pathway : this compound undergoes ring hydroxylation in rats to form 2-amino-5-methylphenol, which is excreted via urine .
-
Photodegradation : Atmospheric half-life of ~2.9 hours via reaction with OH radicals .
Pyrolysis
This compound forms during the pyrolysis of organic materials and has been detected in gasoline and river systems (e.g., 1 µg/L in the Rhine River) .
Reactivity with Reducing Agents
This compound reacts violently with strong reducing agents (e.g., hydrides), producing flammable hydrogen gas :
Scientific Research Applications
Chemical Synthesis
Dye Manufacturing:
p-Toluidine serves as a key intermediate in the production of various dyes. It is utilized in synthesizing azo dyes and other colorants, which are essential in textile and paper industries. The compound's ability to undergo electrophilic substitution reactions makes it suitable for creating vibrant dye products .
Pharmaceuticals:
In the pharmaceutical industry, this compound is used as a precursor for synthesizing several medicinal compounds. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties. Additionally, it plays a role in the synthesis of local anesthetics like prilocaine, which can lead to methemoglobinemia as a side effect .
Polymer Chemistry:
this compound is employed in producing various polymers and polymer additives. Its application includes serving as a curing agent in epoxy resins and a stabilizer in plastics. The compound's functionality allows it to enhance the mechanical properties of polymers while also improving their resistance to environmental degradation .
Agricultural Applications
Herbicides and Pesticides:
The compound is integral in producing herbicides such as metolachlor and acetochlor, which are widely used in agriculture for weed control. These herbicides benefit from the chemical structure of this compound, allowing for effective targeting of unwanted plant species while minimizing harm to crops .
Toxicological Studies
Research on this compound has revealed important insights into its toxicological profile. Studies indicate that exposure can lead to methemoglobinemia, particularly at high doses. This condition results from the oxidation of hemoglobin, reducing its oxygen-carrying capacity. Toxicity assessments have shown that repeated exposure can affect liver function and blood parameters in laboratory animals .
Case Study 1: Toxicological Assessment
A study conducted by the National Toxicology Program assessed the long-term effects of this compound on rats. The findings indicated dose-dependent increases in methemoglobin levels and liver weight ratios, suggesting potential systemic toxicity at elevated doses .
Case Study 2: Dye Production
A project at a university focused on optimizing the synthesis of this compound through nitroarene reduction reactions. The study aimed to enhance yield efficiency for dye manufacturing processes while ensuring environmental sustainability by minimizing waste products during synthesis .
Summary Table of Applications
Application Area | Specific Uses | Key Findings/Notes |
---|---|---|
Chemical Synthesis | Dye production (azo dyes) | Essential for vibrant colorants in textiles and papers |
Pharmaceuticals | Precursor for local anesthetics | Can cause methemoglobinemia; therapeutic potential explored |
Polymer Chemistry | Curing agents in resins | Enhances mechanical properties and environmental resistance |
Agricultural Chemicals | Herbicides (metolachlor, acetochlor) | Effective weed control with minimal crop damage |
Mechanism of Action
The mechanism of action of p-Toluidine involves its interaction with various molecular targets and pathways. For example, in oxidative coupling reactions, this compound reacts with catecholamines to form water-soluble dyes. This reaction is facilitated by the presence of catalysts and specific reaction conditions . The compound’s ability to undergo electrophilic aromatic substitution also plays a crucial role in its reactivity and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aniline (C₆H₅NH₂)
Structural Difference : Lacks the methyl group present in p-toluidine.
- Reactivity : Aniline undergoes electrophilic substitution more readily than this compound due to the electron-donating methyl group in the latter, which slightly deactivates the ring .
- Toxicity : Both induce methemoglobinemia via phenylhydroxylamine metabolites, but this compound’s methyl group enhances metabolic stability, leading to prolonged oxidative damage .
- Applications : Aniline is a precursor for polyurethanes; this compound is preferred in azo dye synthesis due to its regioselective coupling .
o-Toluidine (2-methylaniline) and m-Toluidine (3-methylaniline)
Structural Difference: Methyl group positioned ortho or meta to the amino group.
- Reactivity: o-Toluidine’s proximity of methyl and amino groups sterically hinders reactions, whereas this compound’s para-substitution allows for linear polymerization during oxidation .
N,N-Dimethyl-p-toluidine (DMPT)
Structural Difference: N-methylation of the amino group in this compound.
- Toxicity: DMPT is a potent liver carcinogen in both rats and mice, unlike this compound, which affects only mice. This difference arises from DMPT’s formation of p-methylphenylhydroxylamine and reactive imine methide intermediates, which enhance DNA adduct formation .
- Applications : DMPT serves as a radical initiator accelerator in dental resins, whereas this compound is avoided in medical applications due to toxicity .
4-Chloroaniline (C₆H₄Cl(NH₂))
Structural Difference: Chlorine substituent para to the amino group vs. methyl in this compound.
- Reactivity : The electron-withdrawing Cl group reduces basicity and slows electrophilic substitution compared to this compound.
- Toxicity : Both form protein radicals via peroxidase activation, but 4-chloroaniline’s higher electronegativity increases radical stability, exacerbating oxidative damage .
Key Research Findings
Metabolic and Toxicological Profiles
- This compound : Generates N-hydroxylated metabolites that covalently bind to hemoglobin and DNA, inducing hepatic oxidative stress (Nrf2 pathway activation) and liver lesions at doses ≥60 mg/kg/day in rats .
- DMPT : Benchmark dose (BMDL) for liver transcriptomic alterations is 2 mg/kg/day, 10× lower than this compound, indicating higher potency .
Environmental Impact
Biological Activity
p-Toluidine, an aromatic amine with the chemical formula , is widely used in various industrial applications, including dye manufacturing and as a precursor for pharmaceuticals. Understanding its biological activity is crucial due to its potential health implications and environmental effects. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic effects, and antibacterial properties, supported by research findings and case studies.
Toxicological Profile
Acute Toxicity
this compound is classified as a hazardous substance, with significant acute toxicity observed in various studies. The primary toxicological concern is its ability to induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity.
- Methemoglobin Formation : Studies have shown that this compound can increase methemoglobin levels in rats and other animals. For instance, in a study where rats were administered doses ranging from 40 to 160 mg/kg bw/day, methemoglobin levels increased significantly, reaching up to 10.5% after prolonged exposure .
- LD50 Values : The lethal dose (LD50) for this compound has been reported at approximately 985 mg/kg bw for rats following oral administration .
- Skin Sensitization : this compound has also been identified as a skin sensitizer. In patch tests with guinea pigs, it produced positive reactions, indicating potential allergic responses upon dermal exposure .
Metabolic Pathways
The metabolism of this compound involves N-hydroxylation mediated by cytochrome P450 enzymes, leading to the formation of nitroso derivatives. This metabolic process is associated with the production of methaemoglobin .
- Half-Life Studies : The biological half-life of this compound varies significantly between species; in rats, it ranges from 12 to 15 hours after oral administration while being much shorter (around 1 hour) in dogs when given intravenously .
Antibacterial Activity
Recent studies have explored the antibacterial properties of this compound derivatives. Schiff bases synthesized from this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Synthesis of Schiff Bases : Research demonstrated that Schiff bases derived from this compound and benzaldehyde exhibited strong antibacterial properties. One compound showed significant efficacy against Escherichia coli, while others displayed moderate activity against various bacterial strains .
- Mechanism of Action : The antibacterial action of these compounds may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes within bacterial cells.
Case Studies and Research Findings
Several case studies underscore the importance of understanding the biological activity of this compound:
- Human Biomonitoring Studies : In biomonitoring studies, this compound was detected in the blood and urine of non-smokers and smokers alike, indicating environmental exposure and potential health risks associated with tobacco use .
- Long-Term Exposure Effects : A study involving long-term exposure (up to 18 months) revealed that both p- and m-toluidine primarily affect erythrocytes (red blood cells) and liver function, with increased liver weight ratios observed in treated animals .
- Clastogenic Effects : In vitro studies have indicated that this compound can exhibit clastogenic effects (causing chromosome breakage) in certain cell lines when activated by metabolic processes involving S9 mix .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing p-toluidine in a laboratory setting?
p-Toluidine is commonly synthesized via catalytic hydrogenation of p-nitrotoluene using Pd/C as a catalyst. A typical protocol involves dissolving p-nitrotoluene and ammonium formate in methanol, with acetic acid as a proton donor, and heating the mixture to 58°C under nitrogen to maintain an inert environment . High-performance liquid chromatography (HPLC) is used to monitor reaction progress by analyzing peak areas corresponding to reactant and product concentrations .
Q. How can researchers safely handle p-toluidine to minimize exposure risks during experiments?
- Engineering controls : Use fume hoods and local exhaust ventilation to limit airborne exposure .
- Personal protective equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), full-body protective suits, and respiratory protection (e.g., NIOSH-approved masks) .
- Waste management : Avoid dust generation; use closed systems for transferring solids or liquids. Contaminated materials should be treated as hazardous waste .
- Medical monitoring : Regularly test kidney function, serum methemoglobin levels, and urine for blood .
Q. What spectroscopic techniques are most effective for characterizing p-toluidine, and how should they be implemented?
- FT-IR and FT-Raman : Used to identify functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹) and vibrational modes. Samples are typically prepared as KBr pellets .
- UV-Vis spectroscopy : Detects absorbance peaks at 204–308 nm, useful for quantifying p-toluidine in solutions. Calibration curves with correlation coefficients >0.999 ensure accuracy .
- XRD : Reveals crystallite size changes due to lattice strain or intermolecular interactions (e.g., biofield-treated samples show 4.8% reduction in crystallite size) .
Advanced Research Questions
Q. How can reaction kinetics for p-toluidine synthesis be determined using batch reactor data?
- Data collection : Sample the reaction mixture at 30-minute intervals and analyze conversion via HPLC .
- Kinetic modeling : Fit data to rate equations using linear regression. For example, the reaction is first-order for both p-nitrotoluene and ammonium formate, following the equation:
Catalyst concentration shows a linear relationship with , indicating proportionality .
Q. What strategies optimize catalyst efficiency in continuous flow reactors for p-toluidine production?
- Catalyst loading : Increase Pd/C concentration (e.g., 0.3 equiv) to enhance hydrogen transfer efficiency. Recycled catalysts retain ~70% activity after 24 hours .
- Reactor design : Use tubular reactors with nitrogen purging to prevent gas bubble accumulation, improving reactant-catalyst contact. Optimal conditions include a flow rate of 0.5 mL/min and 55°C .
- Proton donor ratios : A 4:4 molar ratio of ammonium formate to acetic acid maximizes conversion (68%) by balancing pH and hydrogen availability .
Q. How do proton donor ratios and pH affect the yield and rate of p-toluidine synthesis?
- Factorial design experiments : Vary ammonium formate (2–4 equiv) and acetic acid (2–4 equiv) in a 2² factorial design. Higher equivalents (4:4) increase conversion by 35% compared to lower ratios (2:2) due to enhanced proton availability .
- pH impact : Lower pH (from excess acetic acid) accelerates the reaction but may deactivate the catalyst. Monitoring pH via titration or in-situ probes is critical .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reaction rate constants under varying proton donor conditions?
- Case study : In batch experiments, (4,2) proton donor ratios (4 equiv ammonium formate, 2 equiv acetic acid) yielded higher values than (2,4). This contradicts expectations but is explained by pH effects—excess ammonium formate maintains a neutral pH, favoring catalyst activity .
- Methodology : Use ANOVA to analyze factorial experiments. Fitted mean graphs reveal ammonium formate’s dominant role over acetic acid in rate enhancement .
Q. Environmental and Analytical Applications
Q. What advanced methods exist for extracting p-toluidine from wastewater in environmental studies?
- Membrane extraction : Silicone rubber membranes achieve ~95% removal efficiency. Key parameters include pH (optimal at acidic conditions), flow rate (10 mL/min), and ionic strength (enhanced with NaCl) .
- Biocatalytic degradation : Engineered fungal peroxygenases (UPOs) degrade p-toluidine derivatives like N,N-Bis(2-hydroxypropyl)-p-toluidine, offering eco-friendly disposal solutions .
Properties
IUPAC Name |
4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMPPFPUUCRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N, Array | |
Record name | P-TOLUIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12252 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | para-TOLUIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76642-19-8, Array | |
Record name | Benzenamine, 4-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76642-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6021872 | |
Record name | 4-Methylbenzenamine | |
Source | EPA DSSTox | |
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Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-toluidine is a colorless solid. Melting point 44 °C (111 °F). Specific gravity 1.046. Vapor heavier than air. Produces toxic oxides of nitrogen during combustion. May be absorbed through the skin. Used in dyes, and in organic chemical manufacturing., Liquid; Liquid, Other Solid, White solid with an aromatic odor. [Note: Used as a basis for many dyes.]; [NIOSH], COLOURLESS FLAKES. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., White solid with an aromatic odor., White solid with an aromatic odor. [Note: Used as a basis for many dyes.] | |
Record name | P-TOLUIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12252 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzenamine, 4-methyl- | |
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Record name | p-Toluidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/439 | |
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Record name | para-TOLUIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
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Record name | P-TOLUIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/42 | |
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Record name | p-Toluidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |
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Boiling Point |
393 °F at 760 mmHg (USCG, 1999), 200.4 °C, 200 °C, 393 °F | |
Record name | P-TOLUIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12252 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Aminotoluene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
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Record name | para-TOLUIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | P-TOLUIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/42 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | p-Toluidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
188 °F (USCG, 1999), 87 °C, 190 °F (88 °C) (closed cup), 87 °C c.c., 188 °F | |
Record name | P-TOLUIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12252 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-Toluidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/439 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 4-Aminotoluene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | para-TOLUIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | P-TOLUIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/42 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | p-Toluidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.7 % (NIOSH, 2023), Very soluble in ethanol, pyridine; soluble in diethyl ether, acetone, carbon tetrachloride, Freely soluble in alcohol, ether, acetone, methanol, carbon disulfide, oils, dilute acids, In water, 6.50 g/L (6.50X10+3 mg/L) at 15 °C, Solubility in water, g/100ml at 20 °C: 0.75 (poor), 0.7% | |
Record name | P-TOLUIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12252 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Aminotoluene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | para-TOLUIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Toluidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1 at 68 °F (USCG, 1999), 0.9619 g/cu cm at 20 °C, Relative density (water = 1): 1.05, 1.05 | |
Record name | P-TOLUIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12252 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Aminotoluene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | para-TOLUIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | P-TOLUIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/42 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | p-Toluidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.90 (Air = 1), Relative vapor density (air = 1): 3.7 | |
Record name | 4-Aminotoluene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | para-TOLUIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 108 °F (NIOSH, 2023), 0.28 [mmHg], VP: 1 mm Hg at 42 °C, 0.286 mm Hg at 25 °C, Vapor pressure, kPa at 42 °C: 0.13, 1 mmHg@108 °F, (108 °F): 1 mmHg | |
Record name | P-TOLUIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12252 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | p-Toluidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/439 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4-Aminotoluene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | para-TOLUIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | P-TOLUIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/42 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | p-Toluidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
The in vivo covalent binding of o- and p-toluidine to rat hepatic macromolecules was investigated to determine if a relationship exists between the degree of binding for each isomer and its carcinogenic potency. The ortho-isomer has been shown to be a more potent hepatocarcinogen than the para-isomer. In addition to the macromolecular binding, the tissue distribution of each isomer was also measured. The degree of binding to hepatic macromolecules appeared to be at maximum for both at 24-28 hr following dosing. At 24 hr following dosing, the level of DNA binding of o-toluene was approximately 1.2-fold lower than that of p-toluene. The binding to RNA and protein was also lower for o-toluene than p-toluene, although the differences were not as great as that observed for DNA binding. There were subtle differences in tissue distribution for each isomer. However, in contrast to the macromolecular binding data, the area under the plasma concentration curve for o-toluene was approximately 1.8-fold greater than that for p-toluene. Based on the results of these studies, there was no direct correlation between the degree of macromolecular binding and carcinogenic potency. | |
Record name | 4-Aminotoluene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
m-Toluidine < 0.5% w/w, o-Toluidine < 0.5% w/w, water 0.1 - 0.2% w/w | |
Record name | 4-Aminotoluene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Lustrous plates or leaflets, White solid, Colorless leaflets | |
CAS No. |
106-49-0, 26915-12-8 | |
Record name | P-TOLUIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12252 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Toluidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLBENZENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1D0KL7I4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Aminotoluene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | para-TOLUIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | P-TOLUIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/42 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | p-Toluidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/XU3010B0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
112.1 °F (USCG, 1999), 43.6 °C, 44-45 °C, 112 °F, 111 °F | |
Record name | P-TOLUIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12252 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Aminotoluene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | para-TOLUIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | P-TOLUIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/42 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | p-Toluidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.